LHRH, ala(6)-gly(10)-ethylamide-

説明

Alarelin Acetate (B1210297) as a Synthetic Gonadotropin-Releasing Hormone (GnRH) Superagonist in Research Contexts

Alarelin acetate is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone (GnRH). patsnap.compatsnap.com It is a nonapeptide (a peptide containing nine amino acids) designed to have a higher binding affinity and a longer half-life than endogenous GnRH. apexbt.com These characteristics classify it as a GnRH superagonist, meaning it is significantly more potent than the natural hormone. apexbt.com In academic research, Alarelin acetate is not used for therapeutic purposes but as a research chemical to explore the physiological and pathophysiological processes regulated by the GnRH pathway. apexbt.comtargetmol.com Its primary mechanism of action involves binding to and activating GnRH receptors on the anterior pituitary gland. patsnap.com

This interaction is biphasic. Initially, Alarelin acetate stimulates the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon often referred to as a "flare-up" effect. patsnap.com However, with continuous administration, it leads to the downregulation and desensitization of GnRH receptors. patsnap.com This subsequent phase results in a profound suppression of LH and FSH secretion, leading to a temporary and reversible state of hypogonadism. patsnap.com This dual action makes Alarelin acetate a valuable tool for researchers studying the effects of both stimulation and suppression of the hypothalamic-pituitary-gonadal (HPG) axis.

The potency of Alarelin acetate is highlighted by its strong binding affinity to the GnRH receptor, with a reported dissociation constant (Kd) of 0.2 nM. caymanchem.com This high affinity underscores its power as a research tool for modulating the reproductive endocrine system.

Overview of its Academic Research Significance in Endocrine and Reproductive Biology

The unique properties of Alarelin acetate have made it a significant compound in academic research focused on endocrine and reproductive biology. patsnap.compatsnap.com Its ability to manipulate the HPG axis allows researchers to investigate a wide range of biological phenomena.

In endocrinology, Alarelin acetate is used to study the feedback mechanisms within the HPG axis. For example, research in rats has shown that Alarelin can decrease the expression of GnRH and its receptor in the hypothalamus, indicating a negative feedback loop. caymanchem.com It is also employed in studies investigating the hormonal control of various physiological processes beyond reproduction.

In reproductive biology, the applications of Alarelin acetate are extensive. It is a key compound in animal model research for conditions such as endometriosis and uterine fibroids, where hormonal suppression is a key aspect of the pathophysiology. patsnap.com Furthermore, its ability to control and synchronize the reproductive cycle in various animal species has made it an invaluable tool in veterinary and reproductive science research. patsnap.comnih.gov Academic studies often utilize Alarelin acetate to induce ovulation in a controlled manner for in vitro fertilization (IVF) research in animal models, allowing for the precise timing of oocyte retrieval. dovepress.com The compound's predictable effects on gonadotropin secretion provide a reliable method for creating research models to study infertility, puberty, and other reproductive states.

Interactive Data Table: Properties of Alarelin Acetate

| Property | Value | Source |

|---|---|---|

| Compound Type | Synthetic GnRH Superagonist | patsnap.compatsnap.com |

| Molecular Formula | C56H78N16O12 x C2H4O2 | caymanchem.com |

| Mechanism of Action | Biphasic: Initial stimulation followed by downregulation of GnRH receptors | patsnap.com |

| Binding Affinity (Kd) | 0.2 nM | caymanchem.com |

| Primary Effect | Modulation of LH and FSH secretion | patsnap.com |

Interactive Data Table: Research Applications of Alarelin Acetate

| Research Area | Application of Alarelin Acetate | Key Findings in Research Models | Source |

|---|---|---|---|

| Endocrinology | Study of HPG axis feedback mechanisms | Decreased expression of GnRH and GnRH receptors in the hypothalamus of rats. | caymanchem.com |

| Reproductive Biology | Modeling of hormone-dependent conditions | Used to create animal models for endometriosis and uterine fibroids research. | patsnap.com |

| Veterinary Science | Synchronization of estrous cycles | Effective in synchronizing estrus in various animal species for breeding research. | patsnap.comnih.gov |

| Assisted Reproductive Technology (ART) Research | Controlled ovulation induction in animal models | Allows for precise timing of oocyte maturation and retrieval in IVF studies. | dovepress.com |

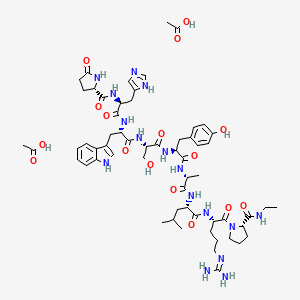

Structure

2D Structure

特性

CAS番号 |

79561-22-1 |

|---|---|

分子式 |

C60H86N16O16 |

分子量 |

1287.4 g/mol |

IUPAC名 |

acetic acid;N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H78N16O12.2C2H4O2/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38;2*1-2(3)4/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61);2*1H3,(H,3,4)/t31-,38?,39+,40+,41+,42+,43+,44+,45+;;/m1../s1 |

InChIキー |

DPWSRXJWCYEGIV-CWMZTGDLSA-N |

異性体SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |

正規SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |

外観 |

Solid powder |

ピクトグラム |

Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

XHWSYALRP |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

10-des-Gly,6-(D-Ala)-LHRH ethylamide, acetate salt 6-D-Ala-10-D-Gly-LHRH-ethylamide Ala(6)-Gly(10)-GnRH GnRHa cpd LHRH, Ala(6)-Gly(10)-ethylamide- LHRH, alanine(6)-glycine(10)-ethylamide- |

製品の起源 |

United States |

Molecular and Cellular Mechanisms of Alarelin Acetate Action

GnRH Receptor Interaction and Binding Dynamics

The interaction of alarelin acetate (B1210297) with the gonadotropin-releasing hormone receptor (GnRHR) is the initiating step in its physiological cascade. This process is characterized by its agonistic activity, high binding affinity, and the subsequent regulatory changes it induces in the receptor itself.

Alarelin acetate functions as a potent agonist of the GnRH receptor, which is a member of the G-protein coupled receptor (GPCR) family located on the surface of pituitary gonadotrope cells. By mimicking the action of endogenous GnRH, alarelin acetate binds to and activates these receptors. patsnap.compatsnap.com This binding event triggers a conformational change in the receptor, leading to the activation of associated intracellular signaling pathways. The primary effect of this activation is the stimulation of the synthesis and secretion of the two key gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. patsnap.comilexlife.com The initial response to alarelin acetate administration is therefore a significant, albeit transient, increase or "flare" in circulating LH and FSH levels, analogous to the effect of a natural GnRH pulse. patsnap.comnih.gov

Alarelin acetate exhibits a high degree of binding affinity and specificity for the GnRH receptor. This strong interaction is fundamental to its enhanced potency compared to native GnRH. Research has quantified this affinity, demonstrating a dissociation constant (Kd) value of 0.2 nM for its binding to the GnRH receptor. caymanchem.com This low Kd value signifies a very strong binding interaction between alarelin and the receptor, meaning that only a low concentration of the ligand is needed to achieve significant receptor occupancy.

| Parameter | Value | Compound | Receptor |

| Dissociation Constant (Kd) | 0.2 nM | Alarelin | GnRH Receptor (GnRHR) |

This table presents the specific binding affinity of Alarelin for the GnRH receptor, as indicated by its dissociation constant (Kd). A lower Kd value corresponds to a higher binding affinity.

While initial exposure to alarelin acetate stimulates gonadotropin release, continuous or prolonged administration leads to a paradoxical effect: the suppression of pituitary-gonadal function. patsnap.com This occurs through two primary mechanisms: receptor desensitization and downregulation. patsnap.com

Desensitization: Sustained exposure to the agonist causes the GnRH receptors to become less responsive to stimulation. patsnap.com Although mammalian GnRH receptors lack the C-terminal tail typically involved in the rapid desensitization of other GPCRs, the process of uncoupling from downstream signaling pathways still occurs. nih.gov

Downregulation: Continuous agonist binding also leads to a reduction in the total number of GnRH receptors on the surface of pituitary cells. patsnap.compatsnap.com This process involves the internalization of the ligand-receptor complex. nih.gov Over time, this leads to a significant decrease in the pituitary's capacity to respond to any GnRH signal, whether from the synthetic agonist or endogenous GnRH. patsnap.com The consequence of this desensitization and downregulation is a profound and sustained suppression of LH and FSH secretion. patsnap.com

Pituitary Gonadotropin Regulation

Alarelin acetate's primary therapeutic and physiological effects are mediated through its biphasic regulation of the pituitary gonadotropins, LH and FSH. These hormones are essential for regulating the function of the gonads in both males and females. patsnap.comnih.govnih.gov

Luteinizing hormone is secreted by gonadotroph cells in the anterior pituitary upon stimulation by GnRH. nih.gov Alarelin acetate, acting as a GnRH superagonist, initially binds to GnRH receptors and triggers the intracellular signaling cascades that lead to a surge in LH synthesis and release. patsnap.compatsnap.com This is the "flare-up" effect. However, with continued presence, the desensitization and downregulation of GnRH receptors on the gonadotropes lead to a sharp decline in their ability to secrete LH. patsnap.com The LHR, a G-protein coupled receptor, is canonically stimulated via the cAMP/PKA pathway. nih.gov The sustained suppression of LH levels effectively curtails the production of sex hormones like testosterone (B1683101) and estrogen from the gonads. patsnap.comnih.gov

Similar to LH, follicle-stimulating hormone is co-secreted by the same gonadotroph cells in the pituitary in response to GnRH. nih.govmdpi.com The binding of alarelin acetate to the GnRH receptor initially stimulates a robust release of FSH. patsnap.comapexbt.com The signaling pathways involved in GnRH-mediated FSH synthesis are complex and include the activation of the protein kinase C (PKC)/MAPK pathway and the Ca2+/CaMK II signaling pathway. mdpi.com Following the initial surge, the continuous exposure to alarelin acetate induces receptor downregulation, leading to a state of pituitary desensitization and a subsequent profound suppression of FSH secretion. patsnap.compatsnap.com This reduction in FSH is critical for its effects on reproductive processes, as FSH is vital for the maturation of ovarian follicles in females and the maintenance of spermatogenesis in males. patsnap.comnih.gov

| Hormone | Initial Effect of Alarelin Acetate | Long-Term Effect of Alarelin Acetate |

| Luteinizing Hormone (LH) | Stimulation (Surge/Flare) | Suppression (Inhibition of secretion) |

| Follicle-Stimulating Hormone (FSH) | Stimulation (Surge/Flare) | Suppression (Inhibition of secretion) |

This table summarizes the biphasic impact of Alarelin Acetate on the secretion of pituitary gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

Extrapituitary Cellular Actions

Beyond its well-documented role in the pituitary gland, GnRH and its analogues like Alarelin acetate exert direct effects on various peripheral tissues. This is mediated by the presence of GnRH receptors in numerous extrapituitary sites, including reproductive tissues (ovary, endometrium, prostate) and non-reproductive tissues like the stomach. nih.govresearchgate.net

Research has demonstrated that Alarelin acetate can directly influence the proliferation of gastric smooth muscle cells (GSMC). targetmol.com Studies on cultured rat GSMCs have shown that GnRH receptors are expressed in these cells and that Alarelin directly inhibits their proliferation and DNA synthesis. nih.gov

This inhibitory effect is dose-dependent, with a maximal effect observed at a concentration of 10⁻⁵ mol/L. nih.gov Flow cytometric DNA analysis revealed that Alarelin's mechanism involves altering cell cycle progression. Specifically, it significantly increases the proportion of cells in the G1 (first gap) phase while decreasing the proportion of cells in the S (synthesis) phase, effectively arresting the cell cycle and inhibiting proliferation. nih.gov

Table 1: Effect of Alarelin on Gastric Smooth Muscle Cell (GSMC) Cycle Progression This interactive table summarizes research findings on how Alarelin affects the cell cycle phases of rat GSMCs.

| Alarelin Concentration | Effect on G1 Phase Ratio | Effect on S Phase Ratio | Proliferation Status |

|---|---|---|---|

| Control (0 mol/L) | Baseline | Baseline | Normal Proliferation |

| 10⁻⁹ mol/L | Increased | Decreased | Inhibition |

| 10⁻⁷ mol/L | Further Increased | Further Decreased | Stronger Inhibition |

Alarelin acetate has been shown to suppress the secretion of gastric acid. targetmol.com This effect is mediated through at least two distinct mechanisms. Firstly, Alarelin appears to act directly on the parietal cells of the stomach, which are the primary producers of hydrochloric acid (HCl). targetmol.commerckmanuals.com The binding of Alarelin to GnRH receptors on these cells interferes with the signaling pathways that lead to acid secretion.

Secondly, Alarelin impairs vagal function related to gastric secretion. targetmol.com The vagus nerve plays a critical stimulatory role in acid secretion, partly by releasing acetylcholine (B1216132) which stimulates parietal cells, and also by triggering the release of gastrin from G-cells. nih.govyoutube.com By impairing this neural input, Alarelin reduces a major stimulus for the entire acid secretion cascade, which also involves histamine (B1213489) release from enterochromaffin-like (ECL) cells. merckmanuals.comnih.gov This dual action, both directly on the acid-producing cells and on their primary neural stimulation pathway, leads to an effective reduction in gastric acid output.

The basis for Alarelin's extrapituitary actions lies in the widespread expression of GnRH receptors outside of the pituitary gland. nih.gov Immunohistochemical and in situ hybridization studies have definitively confirmed the presence of both GnRH receptor protein and its corresponding mRNA in cultured gastric smooth muscle cells of rats. nih.gov In these cells, the positive staining for the receptor was localized to the cytoplasm. nih.gov

Beyond the gastrointestinal system, investigations have identified GnRH receptor expression in a variety of other tissues. These include normal reproductive organs such as the ovary, endometrium, breast, and prostate, as well as in tumors originating from these tissues. nih.govresearchgate.net GnRH receptor expression has also been noted in the hypothalamus, where it may be involved in feedback mechanisms regulating GnRH itself. caymanchem.com The presence of these receptors in diverse cell types underscores the potential for GnRH analogues like Alarelin to have a broad range of physiological effects throughout the body.

Research on Alarelin Acetate in Animal Reproductive Physiology

Female Reproductive Control and Management

In females, Alarelin acetate (B1210297) is primarily utilized to manipulate the estrous cycle, control ovulation, and improve the efficiency of breeding programs. patsnap.comoriginbiopharma.com Its ability to modulate the release of LH and FSH allows for precise intervention in key reproductive processes. originbiopharma.com

Ovarian Follicular Dynamics and Maturation Studies

The development of ovarian follicles is a dynamic process characterized by waves of follicle recruitment, selection, and dominance, which is governed by FSH and LH. nih.govmadbarn.com Research using ultrasonography has elucidated these follicular wave patterns in various farm animals, including cattle, sheep, and horses. nih.govmadbarn.comnih.gov The understanding of these dynamics is crucial for developing effective methods to manipulate reproduction. nih.gov

Alarelin acetate and other GnRH agonists are used to directly influence these follicular waves. By stimulating a surge of FSH and LH, Alarelin can trigger the recruitment of a new wave of follicles or induce ovulation of a dominant follicle. patsnap.comoriginbiopharma.comnih.gov This allows for the synchronization of follicular development across a group of animals, which is essential for timed artificial insemination protocols. nih.gov Efficient estrus control treatments aim to manage the follicular wave pattern to prevent the development of persistent follicles with aging oocytes and to synchronize the emergence of a new, healthy ovulatory follicle. nih.govmadbarn.com The response of any individual female to such treatment depends on the population of gonadotropin-sensitive follicles present when the hormone is administered. nih.govmadbarn.com

Ovulation Induction and Synchronization Research in Livestock and Aquaculture

A primary application of Alarelin acetate in veterinary medicine is the induction and synchronization of ovulation in livestock to enhance the efficiency of breeding programs. patsnap.comoriginbiopharma.com By precisely regulating the timing of ovulation, Alarelin acetate facilitates timed artificial insemination (TAI), increasing the likelihood of successful breeding and improving conception rates in species like cows and mares. patsnap.comoriginbiopharma.com

Research has explored various protocols for its use. For example, studies in dairy cows investigate its effectiveness in synchronization protocols like the Double-Ovsynch system. nih.gov The timing of the GnRH agonist injection relative to other hormones in the protocol is critical for success. One study evaluated delaying the induction of ovulation after prostaglandin (B15479496) administration in a Double-Ovsynch protocol, finding it allowed more cows to express estrus, which was associated with different ovarian functional outcomes. nih.gov

While much of the foundational research is in livestock, the principles of using GnRH agonists extend to other species. Studies on other potent GnRH agonists, such as deslorelin (B1574756), have demonstrated efficacy in inducing ovulation in goats during the non-breeding season, resulting in high rates of estrus induction and conception. stecab.comresearchgate.net

| Table 1: Effect of Deslorelin Acetate on Reproductive Performance in Anestrous Goats | |

| Parameter | Deslorelin-Treated Group (n=10) |

| Estrus Induction Rate | 83% |

| Conception Rate | 90% |

| Gestation Length (days) | 154 ± 2.16 |

| Estrus Duration (hours) | 29.5 ± 4.5 |

| Data adapted from a study on local Iraqi goats synchronized with vaginal sponges and treated with deslorelin acetate post-sponge removal. The control group showed no reproductive performance. stecab.comresearchgate.net |

Impact on Oocyte Development and Quality

The quality of the oocyte is a critical factor for successful fertilization, embryo development, and the establishment of a healthy pregnancy. researchgate.net This developmental competence is acquired as the oocyte grows and matures within the ovarian follicle. researchgate.net Hormonal manipulations used in assisted reproductive technologies can influence the follicular environment and thereby affect oocyte quality. researchgate.net

Research into the effects of GnRH agonists on oocyte quality has yielded complex results. A study using the GnRH agonist deslorelin in domestic cats found that while the treatment successfully suppressed ovarian activity for contraception, it also led to a significant decrease in the recovery rate of high-quality (Grade I) cumulus-oocyte complexes (COCs). nih.gov However, for the oocytes that were recovered, the subsequent rates of cleavage and blastocyst formation were similar to those of the control group. nih.gov This suggests that while GnRH agonist treatment may reduce the quantity of top-grade oocytes retrieved, it does not necessarily impair the developmental competence of those that are collected. nih.gov The quality of oocytes is linked to factors such as the size of the follicle from which they originate and the metabolic activity within the oocyte itself. researchgate.net

Pregnancy Rate and Reproductive Performance Studies in Animal Breeding Programs

One study in multiparous Holstein cows compared the effect of intramuscular versus epidural administration of Alarelin acetate at the time of artificial insemination (AI) and/or 7 days post-AI. scielo.org.mx The results showed a significantly higher pregnancy rate per first AI for cows that received the hormone at the sacrococcygeal epidural site 7 days after AI (EP7) compared to those that received it intramuscularly at the time of AI (IM0). scielo.org.mx However, no other significant differences were found among the various treatment and control groups. scielo.org.mx This highlights the complexity of optimizing hormonal protocols to achieve improved fertility. Other research has also reported variable success, with some studies showing significant improvements in conception rates while others report no benefit. scielo.org.mx

| Table 2: Pregnancy Rate per First AI in Holstein Cows Treated with Alarelin Acetate | |

| Treatment Group | Pregnancy Rate / First AI (%) |

| Intramuscular at AI (IM0) | 16.67% |

| Epidural 7 days post-AI (EP7) | 61.54% |

| Data from a study comparing different routes and timings of Alarelin acetate administration. The difference between the IM0 and EP7 groups was statistically significant (P < 0.05). scielo.org.mx |

Male Reproductive Axis Studies

In males, the reproductive axis is also under the control of GnRH, LH, and FSH. LH stimulates the production of testosterone (B1683101), while FSH is crucial for the maturation of sperm. patsnap.com Research has investigated the use of GnRH agonists like Alarelin acetate to modulate this axis, often for contraceptive purposes or to study the hormonal control of male reproduction. patsnap.comnih.gov

Testicular Function and Spermatogenesis Research

The mechanism of Alarelin acetate involves an initial stimulation of LH and FSH, followed by a down-regulation of the GnRH receptors in the pituitary gland with continuous administration. patsnap.com This desensitization leads to a profound decrease in circulating LH and FSH levels, which in turn suppresses gonadal function, including testosterone production and spermatogenesis. patsnap.comnih.gov

Hypothalamic-Pituitary-Testicular Axis Modulation in Animal Models

Alarelin acetate is a synthetic agonist of gonadotropin-releasing hormone (GnRH), a key regulator of the reproductive axis. caymanchem.compatsnap.com Its mechanism of action centers on its interaction with GnRH receptors in the pituitary gland, thereby influencing the entire hypothalamic-pituitary-testicular (HPT) axis. patsnap.compatsnap.com The HPT axis is a complex endocrine feedback loop where the hypothalamus secretes GnRH, which stimulates the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govnih.gov These gonadotropins, in turn, act on the testes to stimulate testosterone production and spermatogenesis. patsnap.commdpi.com

As a GnRH analog, Alarelin acetate mimics the action of endogenous GnRH. patsnap.compatsnap.com Upon administration, it binds to GnRH receptors on pituitary gonadotropes, initially triggering an increase—or "flare-up"—in the synthesis and release of LH and FSH. patsnap.compatsnap.com This initial stimulation can enhance gonadotropin release. However, the primary therapeutic and research application of Alarelin acetate stems from its effect with continuous or prolonged administration. Unlike the natural, pulsatile secretion of GnRH from the hypothalamus, the sustained presence of the potent agonist leads to the desensitization and downregulation of GnRH receptors on the pituitary gland. patsnap.compatsnap.com

This downregulation results in a decreased responsiveness of the pituitary to GnRH stimulation, ultimately leading to a significant decline in LH and FSH secretion. patsnap.com The reduction in gonadotropin support to the testes causes a subsequent decrease in testosterone production and can suppress spermatogenesis, effectively inducing a state of temporary, reversible chemical castration. patsnap.commdpi.com

Research in rat models demonstrates this modulatory effect. For instance, Alarelin acetate has been shown to decrease the expression of GnRH in the preoptic area and the GnRH receptor in the hypothalamus of rats, indicating a negative feedback loop. caymanchem.com It also directly inhibits the proliferation and DNA synthesis of rat gastric smooth muscle cells through GnRH receptors. targetmol.com This ability to modulate the HPT axis at multiple levels makes Alarelin acetate a significant tool in studying reproductive physiology. mdpi.com

Species-Specific Comparative Reproductive Endocrinology

Research in Mammalian Models (e.g., rodents, cattle, sheep, rabbits)

The effects of Alarelin acetate and other GnRH agonists have been extensively studied in various mammalian models, revealing both common mechanisms and species-specific responses. These agonists are widely used in veterinary medicine and reproductive research to control and synchronize ovulation and manage reproductive cycles. patsnap.com

Rodents: In rat models, Alarelin has been shown to induce pituitary desensitization, leading to decreased serum estradiol (B170435) levels and reduced ovarian and uterine weight in female rats. caymanchem.com Studies also indicate that it can significantly elevate the ratio of the G1 phase while reducing the S phase ratio in certain rat cells, demonstrating its anti-proliferative effects. targetmol.com

Sheep: Sheep are considered a valuable experimental model for human reproductive endocrinology. researchgate.net Research on the use of GnRH agonists in ewes has yielded varied results regarding fertility. One study using the GnRH agonist Triptorelin in Huyang ewes found that its administration during a synchronized estrus protocol significantly reduced the pregnancy rate compared to a control group (72.2% vs. 82.9%). frontiersin.org Metabolomic analysis suggested this might be due to effects on metabolites involved in endometrial collagen and prostaglandin synthesis, potentially harming embryo implantation. frontiersin.org Conversely, a study with the agonist Fertirelin acetate in ewe lambs found that treatment on days 6 and 12 post-mating significantly improved lambing rates compared to controls (78.9% vs. 57.9% during mid-breeding season).

Rabbits: In rabbit reproduction, GnRH agonists like buserelin (B193263) acetate and leuprolide acetate are used to induce ovulation for artificial insemination. nih.govresearchgate.net Research has explored adding the agonist directly to the semen extender as an alternative to intramuscular injection, though this often requires a much higher concentration of the hormone. nih.govresearchgate.net Studies using leuprolide acetate in rabbits showed that high doses could have a negative effect, decreasing ovulatory efficiency and increasing the degeneration rate of preimplantation embryos. nih.gov This suggests a direct action on the oocyte or a disruption of the intrafollicular environment. nih.gov

Interactive Table: Effect of GnRH Agonist Treatment on Mammalian Reproduction This table summarizes findings from various studies on the reproductive outcomes following GnRH agonist administration in different mammalian species.

| Species | GnRH Agonist | Key Finding | Effect on Fertility/Pregnancy Rate | Source |

|---|---|---|---|---|

| Cattle (Holstein) | Alarelin Acetate | Epidural administration 7 days post-AI improved pregnancy rates compared to IM injection at AI. | Improved | scielo.org.mx |

| Cattle (Beef) | Fertirelin Acetate | Increased LH concentration but had no significant effect on conception rates. | No Significant Effect | nih.gov |

| Sheep (Huyang Ewe) | Triptorelin | Significantly reduced pregnancy rate in the experimental group (72.2% vs. 82.9% in control). | Reduced | frontiersin.org |

| Sheep (Ewe Lambs) | Fertirelin Acetate | Treatment on days 6 & 12 post-mating significantly increased lambing rate (78.9% vs. 57.9% in control). | Improved | |

| Rabbit | Leuprolide Acetate | Decreased ovulatory efficiency and increased embryo degeneration at high doses. | Reduced | nih.gov |

| Rabbit | Buserelin Acetate | Intramuscular injection was more effective for ovulation induction than intravaginal administration with semen. | Varies by Administration | researchgate.net |

Research in Aquatic Models (e.g., fish/tilapia)

The Nile tilapia (Oreochromis niloticus) is considered an excellent animal model for studying reproductive endocrinology in fish due to its short sexual maturation time, frequent spawning cycle, and established gene-editing platforms. nih.gov Research using Alarelin acetate in tilapia has provided valuable insights into its effects on the aquatic reproductive system.

A study investigating the immune and reproductive effects of Alarelin in mature female tilapia demonstrated its potent influence on ovarian development. trjfas.org The administration of Alarelin promoted ovarian and follicular development over a 60-day period. trjfas.org The study also tracked hormonal and genetic responses, finding that serum levels of follicle-stimulating hormone β (FSH-β) and luteinizing hormone β (LH-β) increased, peaking around day 40 of treatment. trjfas.org Concurrently, Alarelin treatment led to a significant decline in the mRNA expression levels of FSH-β and the GnRH receptor in the pituitary, while LH-β mRNA levels increased by the end of the study. trjfas.org These findings are crucial for developing new GnRH-based technologies to regulate and control sexual maturation and spawning in commercially important fish species like tilapia. trjfas.org

Interactive Table: Hormonal and Gene Expression Response to Alarelin in Tilapia This table presents the observed changes in hormone concentrations and pituitary gene expression in female tilapia following Alarelin treatment.

| Parameter | Observed Effect | Timing of Peak/Change | Source |

|---|---|---|---|

| Ovarian & Follicular Development | Promoted | Observed over 60 days | trjfas.org |

| Serum FSH-β Concentration | Increased | Peak at Day 40 | trjfas.org |

| Serum LH-β Concentration | Increased | Peak at Day 40 | trjfas.org |

| Pituitary FSH-β mRNA Expression | Declined Significantly | Decline observed after treatment | trjfas.org |

| Pituitary GnRH Receptor mRNA Expression | Declined Significantly | Decline observed after treatment | trjfas.org |

| Pituitary LH-β mRNA Expression | Increased | Increase by Day 60 | trjfas.org |

Interspecies Variability in Physiological and Hormonal Responses to GnRH Agonism

While the fundamental mechanism of GnRH agonists—binding to GnRH receptors to modulate gonadotropin release—is conserved across vertebrates, the physiological and hormonal outcomes exhibit significant interspecies variability. nih.gov This diversity stems from differences in reproductive strategies, metabolic rates, and the specific structures of hormones and receptors among species. nih.gov

A primary point of divergence is the ultimate effect on fertility. In cattle, GnRH agonists are often used with the intent to improve pregnancy rates by optimizing the timing of ovulation relative to insemination. mdpi.comscielo.org.mx However, as seen in sheep, the timing and context of administration are critical, as treatment can either enhance or significantly reduce pregnancy outcomes. frontiersin.org In rabbits, the goal is typically to induce ovulation itself, but improper application can be detrimental to oocyte quality and embryo development. nih.gov

The hormonal response also differs. While the initial flare of LH and FSH is a common reaction, the duration and magnitude of this response, and the subsequent desensitization, can vary. patsnap.com In tilapia, Alarelin treatment led to a sustained increase in serum LH-β and FSH-β for over a month, alongside a promotion of ovarian development. trjfas.org In mammals, the application is often designed to either trigger a pre-ovulatory surge or, with prolonged use, to suppress the system entirely for therapeutic purposes. patsnap.com

Furthermore, the regulation of LH and FSH secretion is not always identical. The pulsatility of native GnRH can differentially affect the two gonadotropins, and this complex regulation can be altered in distinct ways across species when a constant-acting agonist is introduced. nih.gov Factors such as the presence and function of GnRH receptors in extra-pituitary tissues, like the spinal cord or ovaries, add another layer of complexity and potential for species-specific effects. scielo.org.mxnih.gov This variability underscores the need for species-specific research when developing reproductive protocols and highlights that findings from one animal model cannot always be directly extrapolated to another. nih.gov

Advanced Research Methodologies and Techniques

In Vitro Experimental Models

In vitro models are fundamental to studying the direct effects of Alarelin acetate (B1210297) on specific cell types, eliminating the systemic complexities of a whole organism.

Primary pituitary cell cultures are a cornerstone for studying the direct impact of Alarelin acetate on its primary target: the gonadotrope cells of the anterior pituitary. In these systems, pituitary glands, often from rats, are enzymatically dispersed into single cells and cultured. This allows researchers to directly expose the cells to Alarelin acetate and measure the subsequent release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). patsnap.comscielo.org.mx Studies have consistently shown that Alarelin acetate stimulates the secretion of both LH and FSH from these cultured pituitary cells, mimicking the action of native GnRH. patsnap.com The biological activity of Alarelin has been reported to be significantly higher than that of native LH-releasing hormone (LH-RH) in in vitro rat hypophyseal stimulation of gonadotropin secretion.

Research has expanded beyond the pituitary to investigate the effects of Alarelin acetate on other tissues that express GnRH receptors. Primary cultures of rat gastric smooth muscle cells (GSMCs) have been instrumental in this area. nih.gov These cells are isolated from the stomach and maintained in culture, providing a model to study the direct, non-reproductive actions of GnRH analogues. In a notable study, cultured rat GSMCs were found to express GnRH receptors, with positive staining observed in the cytoplasm via immunohistochemistry. nih.gov This finding was crucial in establishing that these cells are a direct target for GnRH analogues like Alarelin.

Molecular Biology Techniques

Molecular biology techniques are essential for dissecting the downstream cellular and genetic changes induced by Alarelin acetate.

Quantitative Polymerase Chain Reaction (qPCR) is a powerful tool used to measure changes in the messenger RNA (mRNA) levels of specific genes, providing a snapshot of gene activity. In the context of Alarelin acetate research, qPCR has been used to assess its impact on the expression of the GnRH receptor (GnRHR) gene, as well as the genes for the beta subunits of LH (LH-β) and FSH (FSH-β), which are the rate-limiting components for the production of the mature hormones.

A study investigating the effects of Alarelin in tilapia demonstrated the dynamic nature of its influence on gene expression in the pituitary gland. trjfas.org Following treatment with Alarelin, the mRNA levels of FSH-β and the GnRH receptor were observed to decrease significantly. trjfas.org Conversely, the expression of LH-β mRNA showed an increase by day 60 of the experiment. trjfas.org These findings highlight the complex and differential regulation of gonadotropin subunit genes by a GnRH agonist.

Table 1: Effect of Alarelin on Pituitary Gene Expression in Tilapia

| Gene | Expression Change |

| FSH-β mRNA | Significantly decreased |

| GnRH Receptor mRNA | Significantly decreased |

| LH-β mRNA | Increased by day 60 |

This table summarizes the findings from a study on the effects of Alarelin on gene expression in the tilapia pituitary gland.

Quantifying protein levels and determining their location within cells and tissues are critical for understanding the functional consequences of Alarelin acetate treatment.

Immunohistochemistry (IHC) has been successfully employed to visualize the presence and location of GnRH receptors in non-pituitary tissues. In the study on rat gastric smooth muscle cells, an immunohistochemical method was used to detect GnRH receptor protein, which was found to be localized in the cytoplasm of these cells. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for quantifying the concentration of specific proteins, such as hormones, in biological fluids. In the context of Alarelin research, ELISA would be the standard method to measure the amount of LH and FSH secreted into the culture medium from pituitary cells. trjfas.orgnih.gov This allows for a precise quantification of the hormonal response to Alarelin stimulation.

Western Blot analysis is a technique used to detect and quantify specific proteins in a sample. While specific studies detailing the use of Western blot to measure GnRHR, LH, or FSH protein levels in response to Alarelin acetate are not prevalent in the provided search results, it remains a standard and crucial methodology in this field of research. It would be used, for example, to confirm changes in the protein levels of GnRHR in pituitary cells following Alarelin treatment, correlating with the observed changes in mRNA expression. proteinatlas.orgbiocompare.comresearchgate.net

To investigate the effects of Alarelin acetate on cell growth and division, particularly in the context of its extrapituitary actions, researchers utilize cell proliferation and viability assays.

The study on rat gastric smooth muscle cells provides a clear example of the application of these techniques. nih.gov To assess the impact of Alarelin on cell proliferation, two key assays were used: the MTT assay and ³H-Thymidine (³H-TdR) incorporation . The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The ³H-TdR incorporation assay directly measures DNA synthesis, a hallmark of cell proliferation. nih.govnih.govthermofisher.com

The results demonstrated that when Alarelin was added to the culture medium at concentrations of 10⁻⁹, 10⁻⁷, and 10⁻⁵ mol/L for 24 hours, both the MTT optical density values and the amount of ³H-TdR incorporation decreased significantly compared to the control group. nih.gov This indicated that Alarelin directly inhibits the proliferation and DNA synthesis of rat gastric smooth muscle cells in a dose-dependent manner, with the maximum inhibitory effect observed at a concentration of 10⁻⁵ mol/L. nih.gov

Table 2: Effect of Alarelin on Rat Gastric Smooth Muscle Cell Proliferation

| Alarelin Concentration (mol/L) | Effect on MTT Assay | Effect on ³H-TdR Incorporation |

| 10⁻⁹ | Significant Decrease | Significant Decrease |

| 10⁻⁷ | Significant Decrease | Significant Decrease |

| 10⁻⁵ | Significant Decrease (Maximum Inhibition) | Significant Decrease (Maximum Inhibition) |

This table illustrates the dose-dependent inhibitory effect of Alarelin on the proliferation of rat gastric smooth muscle cells as measured by MTT and ³H-TdR incorporation assays.

Biochemical and Biophysical Approaches

Receptor binding assays are fundamental in pharmacology to characterize the interaction between a ligand, such as Alarelin acetate, and its receptor. Alarelin acetate is an agonist for the GnRH receptor (GnRHR). caymanchem.com These assays can determine key kinetic parameters, including the binding affinity (Kd), the association rate constant (kon), and the dissociation rate constant (koff). caymanchem.com

The binding affinity, often expressed as the dissociation constant (Kd), represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. For Alarelin, its binding affinity for the GnRH receptor has been determined to have a Kd value of 0.2 nM, signifying a high affinity for its target. caymanchem.com

Kinetic studies provide deeper insights beyond equilibrium binding. Competition association assays, for instance, can be used to determine the kinetic binding characteristics of various GnRH agonists. nih.gov A study characterizing 12 different GnRH peptide agonists revealed that while their affinities were similar, their binding kinetics, particularly their residence times at the receptor, varied significantly. nih.gov The residence time, which is the reciprocal of the dissociation rate constant (1/koff), describes how long a ligand remains bound to its receptor and is considered a critical parameter for predicting in vivo efficacy. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (Kd) | 0.2 nM | Concentration of Alarelin required to occupy 50% of GnRH receptors at equilibrium. |

| Residence Time | Variable (comparative to other GnRH agonists) | The average duration Alarelin remains bound to the GnRH receptor. |

Upon binding of Alarelin acetate to the GnRH receptor, a cascade of intracellular signaling events is initiated. The GnRH receptor is a G-protein coupled receptor (GPCR). nih.govpatsnap.com The binding of an agonist like Alarelin triggers a conformational change in the receptor, which in turn activates associated heterotrimeric G-proteins. nih.govuq.edu.au

The activated G-protein, typically Gαq/11 in the case of GnRH receptors, dissociates into its Gα and Gβγ subunits, both of which can modulate the activity of downstream effector proteins. nih.govuq.edu.au A primary signaling pathway activated by the GnRH receptor involves the Gαq/11 subunit stimulating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately cause the mobilization of intracellular calcium and the activation of protein kinase C (PKC), culminating in the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. patsnap.compatsnap.com

Analysis of these pathway components involves techniques such as immunoassays to measure changes in second messenger concentrations (e.g., IP3) and Western blotting or specific kinase activity assays to assess the phosphorylation and activation state of downstream proteins like PKC and components of the mitogen-activated protein kinase (MAPK) pathway. nih.gov Understanding these signaling cascades is essential to fully comprehend the molecular mechanism by which Alarelin acetate exerts its effects on gonadotropin secretion. patsnap.commdpi.com

Experimental Design and Statistical Analysis in Animal Studies

Animal studies are indispensable for evaluating the physiological effects of Alarelin acetate on the reproductive system. ed.ac.uknih.gov The design of these experiments must be meticulously controlled to ensure the validity and reproducibility of the findings. nih.gov A typical experimental design in reproductive research involving Alarelin acetate includes at least one treatment group and a control group.

For example, in studies investigating the effects of Alarelin on male rats, animals are often divided into distinct groups. medchemexpress.com A control group would receive a vehicle solution, such as saline, while the experimental group or groups would be administered Alarelin acetate. medchemexpress.com The selection of the animal model is a critical first step, with rats and mice being common choices for reproductive studies. nih.gov

The design can vary depending on the research question. A single-generation study might be used to assess basic reproductive functions, while continuous breeding studies, where males and females are housed together for an extended period, can provide information on fertility and reproductive performance over time. nih.gov In some protocols, different experimental groups might receive varying concentrations of Alarelin acetate to determine a dose-response relationship. The route and timing of administration are also critical variables that are carefully controlled.

| Group | Treatment | Number of Animals | Purpose |

|---|---|---|---|

| Group I (Control) | Saline (Vehicle) | 10 | To establish a baseline for physiological and hormonal parameters. |

| Group II (Treatment) | Alarelin Acetate | 10 | To evaluate the effects of Alarelin acetate on the measured parameters. |

Following the execution of a well-designed animal study, the collected data must be subjected to rigorous statistical analysis to determine the significance of any observed effects. The choice of statistical methods depends on the nature of the data and the experimental design.

Key physiological and hormonal parameters measured in reproductive studies with Alarelin acetate include serum levels of LH, FSH, testosterone (B1683101), and estradiol (B170435). patsnap.com Physiological parameters such as ovarian and uterine weight in females are also commonly assessed. caymanchem.com

Future Directions and Emerging Research Areas

Rational Design and Synthesis of Novel GnRH Agonist Analogs

The creation of new GnRH agonist analogs is a key area of investigation, aiming to enhance their biological properties for research applications. This involves a detailed understanding of how the structure of these peptides relates to their function and employing advanced engineering techniques to refine them.

The biological activity of GnRH agonists like Alarelin acetate (B1210297) is intrinsically linked to their amino acid sequence. Structure-activity relationship (SAR) studies are crucial for understanding how specific modifications to the peptide chain can lead to enhanced biological effects. The primary goals of these modifications are to increase the compound's resistance to enzymatic degradation and to improve its binding affinity to the GnRH receptor.

Key structural modifications that have been shown to significantly enhance the biological activity of GnRH agonists include:

Substitution at Position 6: The native GnRH decapeptide contains a glycine (B1666218) (Gly) residue at position 6. Replacing this with a D-amino acid, such as D-Alanine in Alarelin, is a critical modification. This substitution makes the peptide more resistant to cleavage by peptidases, thereby extending its biological half-life. mdpi.com This change in stereochemistry also helps to stabilize a specific three-dimensional conformation (a β-II' turn) that is favorable for high-affinity receptor binding. nih.gov

Modification at the C-terminus: The native GnRH has a glycine-amide at its C-terminus (position 10). Replacing this with an ethylamide group, as is the case with Alarelin acetate, protects the peptide from degradation by carboxypeptidases. mdpi.com This modification also increases the hydrophobicity of the molecule, which can contribute to a stronger interaction with the GnRH receptor. mdpi.com

N-terminal Modification: The presence of a pyroglutamic acid (pGlu) residue at the N-terminus (position 1) provides resistance against aminopeptidases, further contributing to the stability and prolonged activity of the agonist. mdpi.comnih.gov

The amino acids at positions 2 (Histidine) and 3 (Tryptophan) are also considered critical for receptor binding and activation, and substitutions at these positions generally lead to a loss of activity. mdpi.comnih.gov The amino acid at position 8 is important for determining selectivity among different GnRH receptor subtypes. nih.gov

Table 1: Key Structural Modifications in GnRH Agonists and Their Effects on Biological Activity

| Position in GnRH Peptide | Native Amino Acid | Common Modification | Effect on Biological Activity |

| 1 | Glutamic Acid | Pyroglutamic Acid (pGlu) | Increased resistance to aminopeptidases mdpi.comnih.gov |

| 6 | Glycine (Gly) | D-Amino Acid (e.g., D-Ala) | Increased resistance to peptidases, enhanced receptor binding affinity mdpi.comnih.gov |

| 10 | Glycine-amide | Ethylamide (-NHEt) | Increased resistance to carboxypeptidases, enhanced receptor binding mdpi.com |

These SAR insights guide the rational design of new GnRH analogs with potentially even greater stability and biological activity for research purposes.

Building on SAR studies, peptide engineering employs more advanced techniques to create novel GnRH agonists with tailored properties. The goal is to develop molecules with significantly higher potency or the ability to selectively target specific GnRH receptor subtypes, which could be invaluable for dissecting their varied physiological roles.

Strategies in peptide engineering for GnRH agonists include:

Incorporation of Unnatural Amino Acids: Beyond the common D-amino acid substitutions, researchers are exploring the use of other non-proteinogenic amino acids to further enhance stability and receptor interaction. mdpi.com These modifications can introduce novel chemical properties that are not found in natural peptides.

Backbone Modifications: Altering the peptide backbone itself, rather than just the amino acid side chains, is an emerging strategy. Such modifications can subtly change the three-dimensional shape of the peptide, potentially leading to highly selective interactions with different receptor subtypes. researchgate.net This approach could yield research tools that can differentiate between the functions of various GnRH receptors in the body.

N-methylation: The methylation of the nitrogen atom in the peptide bond (N-methylation) is another technique used to increase proteolytic resistance and improve the pharmacokinetic profile of peptides. mdpi.compatsnap.com This modification can also influence the peptide's conformation and, consequently, its binding affinity and potency.

Cyclization: Creating cyclic versions of GnRH analogs is a strategy to constrain the peptide's conformation, which can lead to increased stability and, in some cases, enhanced receptor binding. mdpi.com

Through these engineering approaches, it is possible to develop a new generation of GnRH agonists with properties fine-tuned for specific research applications, such as investigating the roles of GnRH in different tissues or disease models.

Development of Advanced Delivery Systems for Research Applications

For many research applications, particularly those involving long-term studies in animal models, the ability to deliver a consistent and sustained level of a GnRH agonist is critical. This has led to the development of advanced controlled-release delivery systems.

To avoid the need for frequent injections and to ensure a steady pharmacological effect, researchers have developed controlled-release formulations of GnRH agonists. These formulations are designed to release the peptide over an extended period, from weeks to months, following a single administration. In research settings, this allows for the long-term study of the effects of continuous GnRH receptor stimulation in various animal models.

Examples of such formulations used in research include:

Injectable Implants: These are small, solid, biodegradable implants that contain the GnRH agonist dispersed within a polymer matrix. nih.govnih.gov Once injected, typically subcutaneously, the implant slowly degrades, releasing the peptide at a controlled rate. This approach has been used in studies with various species, including rats and dogs, to investigate the long-term effects of GnRH agonists on the reproductive system and other physiological processes. nih.govnih.gov

In-situ Forming Systems: These are injectable liquid formulations composed of a biodegradable polymer dissolved in a biocompatible solvent, along with the GnRH agonist. nih.gov Upon injection into the body, the solvent diffuses away, causing the polymer to solidify and form a depot from which the drug is slowly released. nih.gov This method has been studied in rats for the sustained delivery of leuprolide. nih.gov

These long-acting formulations are invaluable for preclinical research that aims to model the effects of continuous GnRH agonist exposure over time.

A significant area of research in advanced drug delivery involves the use of biodegradable polymeric micro- and nanoparticles. These particles can encapsulate GnRH agonists, protecting them from degradation and allowing for their controlled and sustained release.

The most commonly used polymer for these applications is poly(lactic-co-glycolic acid) (PLGA) , which is well-regarded for its excellent biocompatibility and biodegradability. agriculturejournals.cznih.gov PLGA-based particles offer several advantages in a research context:

Sustained Release: By adjusting the properties of the PLGA polymer (such as the ratio of lactic to glycolic acid and the molecular weight), the release rate of the encapsulated GnRH agonist can be precisely controlled over days, weeks, or even months. phosphorex.commdpi.com

Biocompatibility: PLGA degrades into lactic and glycolic acid, which are natural metabolites in the body, minimizing the risk of toxicity or significant inflammatory responses in animal models. nih.gov

Versatility: The methods for preparing PLGA particles, such as solvent evaporation, can be adapted to encapsulate a wide range of molecules, including peptides like Alarelin. researchgate.net

In research, PLGA microparticles have been successfully used to deliver GnRH analogs in animal models to study reproductive processes, such as inducing ovulation in fish. agriculturejournals.cz Nanoparticle formulations are also being explored, as their smaller size may offer different pharmacokinetic profiles and tissue distribution patterns. nih.govnih.gov

Table 2: Examples of Polymeric Systems for Controlled Drug Delivery in Research

| Delivery System | Polymer Example | Key Features in Research Applications |

| Microparticles | Poly(lactic-co-glycolic acid) (PLGA) | Biodegradable, biocompatible, tunable and sustained release profile agriculturejournals.cznih.govphosphorex.com |

| Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Potential for different tissue distribution, can be used for targeted delivery nih.govnih.gov |

| Implants | Poly(lactic-co-glycolic acid) (PLGA) | Provides long-term, zero-order release kinetics for stable drug levels nih.govnih.gov |

| Hydrogels | Poly(ethylene) glycol diacrylate (PEGDA) | Can encapsulate large amounts of water-soluble drugs, release rate can be modulated mdpi.com |

The development of these advanced delivery systems is crucial for enabling more complex and long-term in vivo studies of GnRH agonist function.

Unraveling Complex GnRH Receptor Signaling Networks

While the primary mechanism of Alarelin acetate in the pituitary is well-understood, the GnRH receptor is also expressed in various other tissues, including reproductive organs and certain cancer cells. nih.gov In these extrapituitary sites, the signaling pathways activated by the GnRH receptor can be significantly different and more complex, representing a major frontier in GnRH research.

The classical signaling pathway for the GnRH receptor in pituitary gonadotropes involves coupling to the G-protein Gαq/11 . nih.gov This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govsmpdb.ca These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). smpdb.canih.gov

However, research has revealed that in other cell types, particularly in cancer cells of the reproductive tract, GnRH agonists can trigger different signaling cascades. researchgate.netmdpi.com These non-canonical pathways often involve other types of G-proteins, such as:

Gαi: In some cancer cells, the GnRH receptor couples to Gαi proteins. researchgate.netresearchgate.net Activation of this pathway can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of phosphotyrosine phosphatases. researchgate.netmdpi.com This can counteract the proliferative signals from growth factor receptors, leading to an anti-proliferative effect. mdpi.com

Gαs: There is also evidence for GnRH receptor coupling to Gαs proteins, which would stimulate adenylyl cyclase and increase cAMP levels. qiagen.comfrontiersin.org

Furthermore, GnRH receptor signaling can involve cross-talk with other major signaling networks, such as the epidermal growth factor receptor (EGFR) pathway. smpdb.canih.gov The activation of the GnRH receptor can also lead to the stimulation of mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, which can regulate a wide range of cellular processes from proliferation to apoptosis. nih.govnih.gov

The ability of the same GnRH receptor to couple to different signaling pathways in different cell types suggests a high degree of complexity and context-dependency in its function. Unraveling these intricate signaling networks is a key goal of future research. A deeper understanding of these pathways could explain the diverse, and sometimes opposing, effects of GnRH agonists in different tissues and could pave the way for the development of highly targeted therapies that selectively modulate these pathways.

Cross-talk with Other Endocrine Pathways

The primary mechanism of Alarelin acetate centers on its potent agonistic activity at the gonadotropin-releasing hormone (GnRH) receptor, fundamentally modulating the Hypothalamic-Pituitary-Gonadal (HPG) axis. patsnap.com This action leads to changes in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal steroid hormones like testosterone (B1683101) and estrogen. patsnap.com However, emerging research highlights that the influence of Alarelin acetate is not confined to the reproductive system alone. The endocrine system functions as a highly integrated network, and modulation of the HPG axis can initiate a cascade of interactions with other critical hormonal pathways.

Hypothalamic-Pituitary-Adrenal (HPA) Axis: There is significant functional cross-talk between the HPG and the HPA axes, the latter of which governs the body's response to stress via glucocorticoids. nih.govresearchgate.net The interactions are complex and often sex-dependent. For instance, testosterone, regulated by the HPG axis, can exert suppressive effects on the HPA axis, while estrogens can be potentiating. researchgate.net Chronic administration of Alarelin acetate, by downregulating the HPG axis and inducing a hypoestrogenic or hypoandrogenic state, can therefore alter the baseline and stress-induced activity of the HPA axis. patsnap.com These interactions are mediated by the effects of sex steroids and glucocorticoids on shared neural structures that regulate both axes. nih.gov

Thyroid and Immune System Interaction: Clinical observations have revealed a connection between the administration of long-acting GnRH agonists and thyroid function, particularly in individuals with underlying thyroid autoimmunity. nih.govnih.gov Case studies have reported the aggravation or onset of conditions like Graves' disease and painless thyroiditis following treatment with GnRH agonists. nih.gov This effect is not believed to be a direct action of the agonist on the thyroid gland itself. Instead, the leading hypothesis suggests it is an immune-mediated phenomenon triggered by the resulting hypoestrogenic state. nih.gov This "immune rebound" may unmask or worsen subclinical autoimmune thyroid conditions. The discovery of GnRH receptors on immune cells further supports a potential direct modulatory role of GnRH analogues on the immune system, creating an indirect but clinically significant link to thyroid health. nih.gov

Gastrointestinal System: Research in animal models has indicated that Alarelin may have effects beyond the classical endocrine axes. Studies in rats have shown that Alarelin can inhibit gastric acid secretion. medchemexpress.com This action appears to be mediated through both a direct effect on parietal cells and by inhibiting the function of the vagus nerve, a key component of the parasympathetic nervous system that regulates digestive processes. medchemexpress.com This suggests a potential neuroendocrine link between GnRH receptor activation and the regulation of gastrointestinal function.

Table 1: Summary of Investigated Endocrine Cross-talk with Alarelin Acetate and GnRH Agonists

| Interacting Pathway | Key Findings | Potential Mechanism |

|---|---|---|

| HPA Axis | Altered baseline and stress-induced activity. | Interaction between sex steroids (regulated by Alarelin) and glucocorticoids on shared neural pathways. nih.govresearchgate.net |

| Thyroid/Immune | Aggravation of autoimmune thyroid disease. nih.gov | Immune-mediated effects secondary to the hypoestrogenic state; presence of GnRH receptors on immune cells. nih.govnih.gov |

| Gastrointestinal | Inhibition of gastric acid secretion in rats. medchemexpress.com | Direct action on parietal cells and inhibition of vagus nerve function. medchemexpress.com |

Investigations into Receptor Oligomerization and Allosteric Modulation

The GnRH receptor (GnRHR), the molecular target for Alarelin acetate, is a member of the G protein-coupled receptor (GPCR) superfamily. nih.govallpeptide.com For decades, it was assumed that GPCRs function as monomers. However, it is now well-established that they can form dimers or higher-order complexes, a process known as oligomerization. allpeptide.com This phenomenon is a critical area of research for understanding the full spectrum of Alarelin acetate's action.

Receptor Oligomerization: GnRHRs can form both homodimers (consisting of two GnRH receptors) and heterodimers (consisting of a GnRH receptor and another type of receptor). This oligomerization can profoundly alter the receptor's properties, including ligand binding, signaling, and internalization. nih.gov When Alarelin acetate binds to a GnRHR that is part of a dimer, the resulting cellular signal may be different from when it binds to a monomeric receptor. For example, receptor-receptor interactions within an oligomer can lead to allosteric modulation, where one receptor influences the function of the other. nih.gov This can amplify, suppress, or change the downstream signaling pathway that is activated. nih.gov

Allosteric Modulation: Allosteric modulation refers to the process by which a ligand binding to one site on a receptor (an allosteric site) influences the binding or effect of a different ligand at the primary (orthosteric) site. nih.gov In the context of Alarelin acetate, the orthosteric site is the binding pocket for GnRH itself.

Researchers are actively investigating small molecules that act as allosteric modulators of the GnRHR. nih.gov These modulators are categorized based on their effect:

Positive Allosteric Modulators (PAMs): These compounds enhance the effect of an agonist like Alarelin acetate, potentially by increasing its binding affinity or signaling efficacy.

Negative Allosteric Modulators (NAMs): These compounds reduce the effect of an agonist.

Silent (or Neutral) Allosteric Modulators (SAMs/NALs): These bind to the allosteric site but have no effect on their own, though they can block the action of other allosteric modulators. nih.gov

The development of allosteric modulators for the GnRHR is a promising therapeutic strategy. Because allosteric sites are generally less conserved across different GPCRs than orthosteric sites, these modulators could offer greater receptor subtype selectivity and a more nuanced "dialing down" or "dialing up" of receptor activity, in contrast to the on/off switch of traditional agonists and antagonists. While much of this research is in early stages and does not yet specifically feature Alarelin acetate in published studies, the principles directly apply to its function. The binding and signaling efficacy of Alarelin acetate at its target receptor are subject to the complex regulatory layers of receptor oligomerization and the presence of endogenous or synthetic allosteric modulators.

Q & A

Q. What are the primary mechanisms of action of Alarelin acetate as a GnRH agonist, and how should researchers design in vitro experiments to assess its dose-dependent effects?

Alarelin acetate binds to gonadotropin-releasing hormone (GnRH) receptors, initially stimulating pituitary release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by downregulation upon chronic exposure . For in vitro studies, researchers should:

- Use hormone-responsive cell lines (e.g., pituitary or endometrial cells) and measure intracellular cAMP or calcium flux to assess receptor activation.

- Evaluate dose-dependent effects (e.g., 10⁻⁷ M to 10⁻⁵ M) on cell viability via MTT assays, noting that maximal inhibition occurs at 10⁻⁵ M .

- Include controls for GnRH receptor specificity (e.g., co-treatment with GnRH antagonists like Cetrorelix) .

Q. What in vivo models are appropriate for studying Alarelin acetate's effects on hormone-dependent processes, and what endpoints should be measured?

- Rodent models : Assess gastric acid secretion inhibition in rats (dose: 10–50 µg/kg, subcutaneous) via pH monitoring .

- Endometriosis models : Measure uterine weight reduction, estradiol levels, and histological changes in endometrial implants .

- Reproductive studies : In rabbits, evaluate ovulation synchronization by intravaginal co-administration with semen, monitoring follicular development and plasma LH surges .

Q. How should researchers address solubility and stability challenges when preparing Alarelin acetate for experimental use?

- Dissolve in DMSO or water (100 mg/mL stock, sonicate for 5–10 minutes) .

- Store aliquots at –20°C to prevent degradation; avoid freeze-thaw cycles .

- Verify stability via HPLC (>95% purity) before critical experiments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular properties of Alarelin acetate across literature sources?

Discrepancies in molecular formulas (e.g., C₅₆H₇₈N₁₆O₁₂ vs. C₅₈H₈₂N₁₆O₁₄) may arise from salt forms (e.g., acetate vs. trifluoroacetate) or synthesis variations . To address this:

- Perform high-resolution mass spectrometry (HR-MS) to confirm molecular weight (theoretical: 1167.32 g/mol) .

- Use nuclear magnetic resonance (NMR) to validate sequence integrity (e.g., D-Ala⁶ substitution in the peptide chain) .

Q. What methodological considerations are critical when developing extended-release formulations like microspheres for Alarelin acetate?

- Optimize polymer composition (e.g., PLGA ratios) to achieve 28-day sustained release, balancing burst release and degradation kinetics .

- Validate pharmacokinetic profiles in rodent models, measuring plasma drug concentrations and comparing to daily injection regimens .

- Assess biocompatibility via histopathology at injection sites .

Q. How can researchers optimize experimental protocols when combining Alarelin acetate with other therapeutic agents (e.g., dopamine antagonists)?

- In fish ovulation studies, co-administer with domperidone (a dopamine antagonist) at 5–10 mg/kg to enhance GnRH receptor sensitivity .

- Use factorial experimental designs to test synergistic effects, monitoring ovulation rates and hormone levels .

Q. What advanced spectroscopic methods are available for characterizing Alarelin acetate's structural properties?

- Terahertz time-domain spectroscopy (THz-TDS) : Differentiate Alarelin from similar peptides (e.g., Argireline) using refractive index profiles (1.647 at 1.0 THz) .

- Circular dichroism (CD) : Confirm secondary structure stability under varying pH conditions .

Q. What strategies should be employed to validate the specificity of Alarelin acetate's effects in complex biological systems?

- Knockout models : Use GnRH receptor-deficient mice to isolate receptor-mediated vs. off-target effects .

- Transcriptomic analysis : Profile endometrial cancer cells for ras, neu, and myc expression changes after treatment .

- Cross-species testing : Compare responses in rodents, rabbits, and primates to identify conserved pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。